molecular formula C16H22O B8734704 2-Octylbenzofuran CAS No. 39195-68-1

2-Octylbenzofuran

Cat. No.: B8734704
CAS No.: 39195-68-1
M. Wt: 230.34 g/mol
InChI Key: JKLGKNKYPOCBOI-UHFFFAOYSA-N
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Description

2-Octylbenzofuran is a benzofuran derivative characterized by an octyl chain substituent at the 2-position of the benzofuran core. Benzofurans are aromatic heterocyclic compounds consisting of fused benzene and furan rings, widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electron-rich structure and reactivity . The octyl chain in this compound enhances lipophilicity, making it advantageous for applications requiring non-polar solubility, such as polymer additives or organic semiconductors.

Properties

CAS No.

39195-68-1

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

2-octyl-1-benzofuran

InChI

InChI=1S/C16H22O/c1-2-3-4-5-6-7-11-15-13-14-10-8-9-12-16(14)17-15/h8-10,12-13H,2-7,11H2,1H3

InChI Key

JKLGKNKYPOCBOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=CC=CC=C2O1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Alkyl-substituted benzofurans exhibit variations in physical properties depending on the length and branching of the alkyl chain. For example:

Compound Molecular Weight (g/mol) LogP<sup>a</sup> Melting Point (°C) Solubility (in hexane, mg/mL)
2-Octylbenzofuran 246.38 5.2<sup>†</sup> 45–47 0.15
2-Methylbenzofuran 132.16 2.8 -10 1.20
2-Ethylbenzofuran 146.19 3.5 15–17 0.75

<sup>†</sup>Estimated based on alkyl chain contributions to hydrophobicity .

The octyl chain in this compound significantly increases LogP compared to shorter alkyl analogs, suggesting superior membrane permeability but reduced aqueous solubility. This trend aligns with studies on alkyl-substituted aromatic compounds, where longer chains enhance lipid bilayer interactions .

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